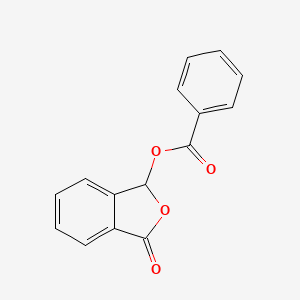
1(3H)-Isobenzofuranone, 3-(benzoyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is an organic compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a benzoyloxy group attached to the isobenzofuranone core. It is known for its applications in various fields including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- typically involves the esterification of 1(3H)-Isobenzofuranone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3-(benzoyloxy)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and are carried out under hydrogenation conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(benzoyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(benzoyloxy)- involves its interaction with various molecular targets. The benzoyloxy group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1(3H)-Isobenzofuranone: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
3-(Hydroxy)-1(3H)-Isobenzofuranone: Contains a hydroxyl group instead of a benzoyloxy group, which alters its reactivity and biological activity.
3-(Methoxy)-1(3H)-Isobenzofuranone:
Uniqueness
1(3H)-Isobenzofuranone, 3-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
56973-60-5 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) benzoate |
InChI |
InChI=1S/C15H10O4/c16-13(10-6-2-1-3-7-10)18-15-12-9-5-4-8-11(12)14(17)19-15/h1-9,15H |
InChI Key |
CMIUEQVFEFXWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















